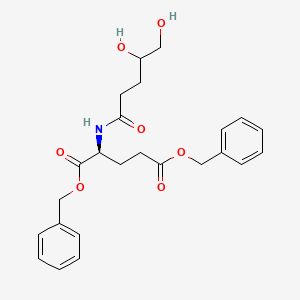
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dibenzyl groups, a dihydroxypentanoyl moiety, and an L-glutamate backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the dihydroxypentanoyl moiety are often protected using tert-butyldimethylsilyl (TBDMS) groups to prevent them from reacting during subsequent steps.
Formation of the Amide Bond: The protected dihydroxypentanoyl moiety is then coupled with L-glutamate using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A related compound with similar dihydroxypentanoyl moiety but lacking the dibenzyl and L-glutamate groups.
Indole Derivatives: Compounds containing indole moieties that exhibit similar biological activities.
Uniqueness
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate is unique due to its combination of dibenzyl groups, dihydroxypentanoyl moiety, and L-glutamate backbone. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
915193-98-5 |
|---|---|
Molekularformel |
C24H29NO7 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
dibenzyl (2S)-2-(4,5-dihydroxypentanoylamino)pentanedioate |
InChI |
InChI=1S/C24H29NO7/c26-15-20(27)11-13-22(28)25-21(24(30)32-17-19-9-5-2-6-10-19)12-14-23(29)31-16-18-7-3-1-4-8-18/h1-10,20-21,26-27H,11-17H2,(H,25,28)/t20?,21-/m0/s1 |
InChI-Schlüssel |
DIHUOGBYYSLVDX-LBAQZLPGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


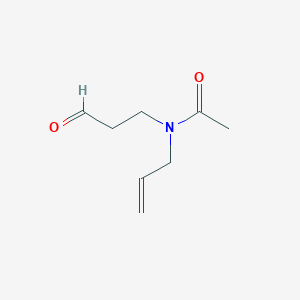
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
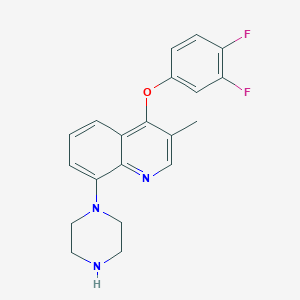
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
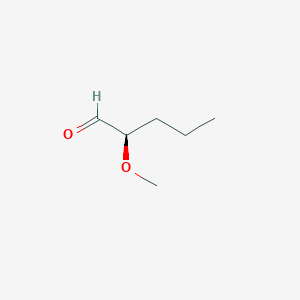
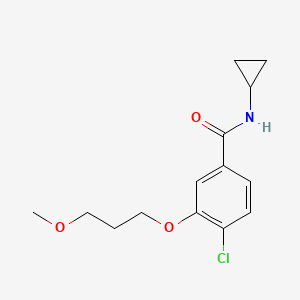
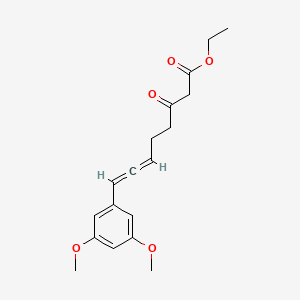
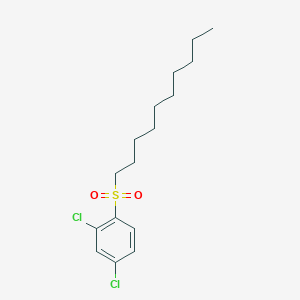
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
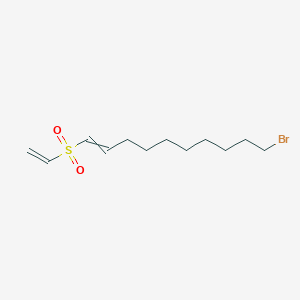
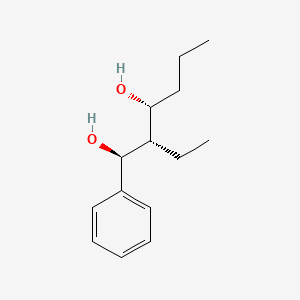
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
